molecular formula C24H30ClN3O3 B3794385 3-{1-[4-(acetylamino)benzyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide

3-{1-[4-(acetylamino)benzyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide

Cat. No.: B3794385
M. Wt: 444.0 g/mol
InChI Key: IOEPGCUEENTLHJ-UHFFFAOYSA-N
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Description

The compound “3-{1-[4-(acetylamino)benzyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide” is a complex organic molecule. It contains several functional groups, including an acetylamino group, a benzyl group, a piperidinyl group, and a propanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the acetylamino group could be introduced through acetylation, the benzyl group through a Friedel-Crafts alkylation, and the piperidinyl group through a ring-forming reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzyl and piperidinyl groups would likely form ring structures, while the acetylamino and propanamide groups would be attached to these rings .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the acetylamino group could undergo hydrolysis to form an amine and acetic acid. The benzyl group could undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the types and locations of its functional groups, and its overall charge distribution .

Mechanism of Action

Without specific context, it’s hard to say what the mechanism of action of this compound would be. It would depend on how the compound interacts with other molecules in a given system .

Properties

IUPAC Name

3-[1-[(4-acetamidophenyl)methyl]piperidin-3-yl]-N-(5-chloro-2-methoxyphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30ClN3O3/c1-17(29)26-21-9-5-19(6-10-21)16-28-13-3-4-18(15-28)7-12-24(30)27-22-14-20(25)8-11-23(22)31-2/h5-6,8-11,14,18H,3-4,7,12-13,15-16H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPGCUEENTLHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CN2CCCC(C2)CCC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{1-[4-(acetylamino)benzyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide
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3-{1-[4-(acetylamino)benzyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide
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3-{1-[4-(acetylamino)benzyl]-3-piperidinyl}-N-(5-chloro-2-methoxyphenyl)propanamide

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